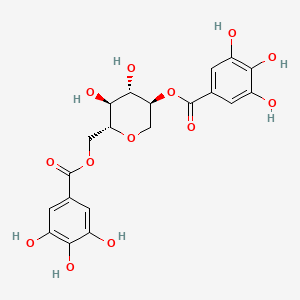
Ginnalin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ginnalin A is a natural product found in Acer pycnanthum, Acer rubrum, and Acer tataricum with data available.
Wissenschaftliche Forschungsanwendungen
Colorectal Cancer Chemoprevention
Ginnalin A, a phenolic compound found in Acer plants, exhibits potential in colorectal cancer chemoprevention. It activates the Nrf2 signaling pathway in human colon cancer cells, leading to the upregulation of antioxidant genes and inhibition of cancer cell proliferation. This effect is achieved through cell cycle arrest at the S-phase, highlighting ginnalin A's role in mitigating colon cancer cell growth by enhancing the body's antioxidant defenses (Wu Bi et al., 2018).
Antiproliferative Effects in Cancer Cells
Ginnalin A demonstrates significant antiproliferative effects against both colon and breast cancer cells without inducing apoptosis. It causes cell cycle arrest in the S- and G2/M-phases, reducing the levels of cyclins A and D1, crucial for cell cycle progression. This suggests that ginnalin A may contribute to cancer chemoprevention by modulating cell cycle regulators, thereby inhibiting the proliferation of cancerous cells (A. González‐Sarrías et al., 2013).
Anti-hyperglycemic Effects
While primarily focused on ginnalins B and C, research on Acer pycnanthum leaves, which also contain ginnalin A, has shown potent inhibitory effects on α-glucosidase. This suggests a potential application of ginnalin A in the prevention or treatment of diabetes mellitus by moderating blood sugar levels through the inhibition of carbohydrate-hydrolyzing enzymes (A. Honma et al., 2011).
Apoptotic Effects on Hepatocellular Carcinoma
Ginnalin A has been shown to induce apoptosis in the Hep3B human hepatocellular carcinoma cell line. This is evidenced by the significant increase in the expression of genes involved in the apoptotic pathway, suggesting ginnalin A's potential as an effective anticancer agent in treating hepatocellular carcinoma (Pınar Özden et al., 2017).
Neuroprotective Effects
Ginnalin A has also shown promise in neuroprotection by activating the Nrf2-regulated antioxidant defense system in neuronal cells. This activity could be beneficial in conditions like Parkinson's disease, where oxidative stress plays a significant role in the pathogenesis. The activation of the Nrf2 pathway by ginnalin A in neuronal cells suggests its potential application in sensitizing cells' antioxidative defense systems to counteract oxidative stress (Zhuang Zhang et al., 2021).
Eigenschaften
Produktname |
Ginnalin A |
|---|---|
Molekularformel |
C20H20O13 |
Molekulargewicht |
468.4 g/mol |
IUPAC-Name |
[(2R,3S,4S,5S)-3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C20H20O13/c21-9-1-7(2-10(22)15(9)25)19(29)32-5-13-17(27)18(28)14(6-31-13)33-20(30)8-3-11(23)16(26)12(24)4-8/h1-4,13-14,17-18,21-28H,5-6H2/t13-,14+,17-,18-/m1/s1 |
InChI-Schlüssel |
IGKWMHUOBKCUQU-LTCOOKNTSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |
Synonyme |
ginnalin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



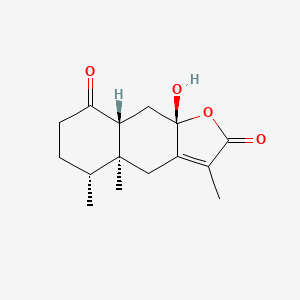
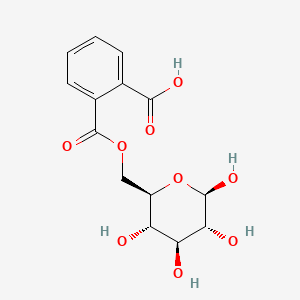
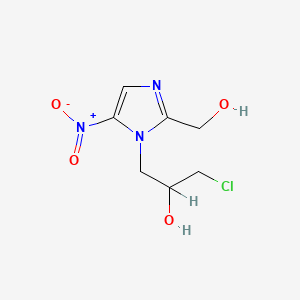
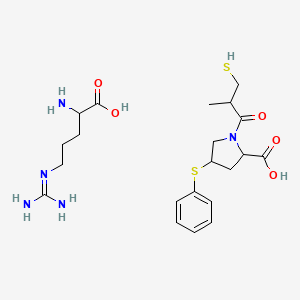
![N'-[4-(dimethylamino)phenyl]-N-propyloxamide](/img/structure/B1230778.png)
![2-Furanyl-[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2-yl]methanone](/img/structure/B1230780.png)
![2-Chloro-1-[4-(2-ethyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B1230781.png)
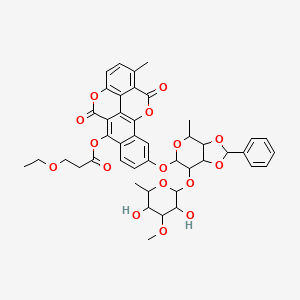
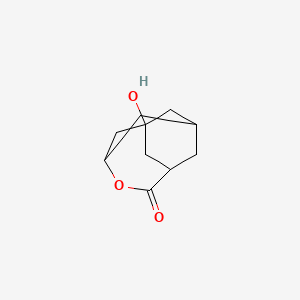
![N-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-2-[(1-ethyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1230785.png)
![Methyl 2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B1230786.png)
![1-(4-fluorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B1230789.png)
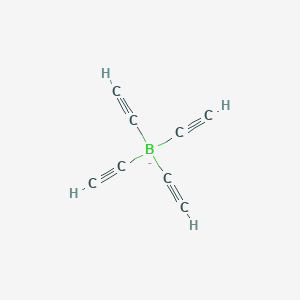
![N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1230793.png)